3-[(4-bromophenyl)methanesulfonyl]-1-[(2-chlorophenyl)methyl]-1H-indole
Description
3-[(4-Bromophenyl)methanesulfonyl]-1-[(2-chlorophenyl)methyl]-1H-indole is a halogenated indole derivative featuring a methanesulfonyl group substituted at the 3-position with a 4-bromophenyl moiety and a 2-chlorophenylmethyl group at the 1-position. The structural complexity of this molecule, characterized by electron-withdrawing groups (bromine and chlorine) and a sulfonyl linker, suggests unique physicochemical and pharmacological behaviors compared to simpler indole derivatives .
Properties
IUPAC Name |
3-[(4-bromophenyl)methylsulfonyl]-1-[(2-chlorophenyl)methyl]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrClNO2S/c23-18-11-9-16(10-12-18)15-28(26,27)22-14-25(21-8-4-2-6-19(21)22)13-17-5-1-3-7-20(17)24/h1-12,14H,13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSMMLQXTHGKEIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=C(C=C4)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-bromophenyl)methanesulfonyl]-1-[(2-chlorophenyl)methyl]-1H-indole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of Bromophenyl and Chlorophenyl Groups: The bromophenyl and chlorophenyl groups can be introduced through electrophilic aromatic substitution reactions. For example, bromination and chlorination reactions can be carried out using bromine and chlorine reagents, respectively.
Sulfonylation: The sulfonyl group can be introduced using sulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-[(4-bromophenyl)methanesulfonyl]-1-[(2-chlorophenyl)methyl]-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
3-[(4-bromophenyl)methanesulfonyl]-1-[(2-chlorophenyl)methyl]-1H-indole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antiviral and antimicrobial properties.
Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: Used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[(4-bromophenyl)methanesulfonyl]-1-[(2-chlorophenyl)methyl]-1H-indole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing inflammation.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Analogues
(a) 1-((4-Methoxyphenyl)sulfonyl)-1H-indole Derivatives
The compound (±)-3-(2-(Bromomethyl)-1,1,1-trifluorodecan-2-yl)-1-((4-methoxyphenyl)sulfonyl)-1H-indole () shares the sulfonylated indole core but differs in substituents:
- 4-Methoxyphenyl sulfonyl vs. 4-bromophenylmethanesulfonyl .
- A trifluorodecan chain at the 3-position vs. a simpler bromophenylmethyl group.
This trifluorodecan chain enhances lipophilicity (logP ≈ 5.2), whereas the target compound’s bromine and chlorine substituents likely increase molecular weight (MW ≈ 475 g/mol) and polar surface area, impacting solubility .
(b) Piperidinyl-Substituted Indoles (DMPI and CDFII)
DMPI (3-{1-[(2,3-dimethylphenyl)methyl]piperidin-4-yl}-1-methyl-2-pyridin-4-yl-1H-indole) and CDFII (2-(2-chlorophenyl)-3-[1-(2,3-dimethylbenzyl)piperidin-4-yl]-5-fluoro-1H-indole) () feature piperidinyl groups and halogenated aromatics. Key differences:
- Piperidinyl moieties in DMPI/CDFII vs. sulfonyl groups in the target compound.
- Both DMPI and CDFII exhibit synergism with carbapenems against methicillin-resistant S.
Halogenated Aromatic Compounds
(a) Chalcone Derivatives (LC32, LC34)
Chalcones like LC32 (1-(2-chlorophenyl)-3-(4-fluorophenyl)-2-propen-1-one) and LC34 (1-(2-chlorophenyl)-3-(4-methoxyphenyl)-2-propen-1-one) () share the 2-chlorophenyl motif but lack the indole core. These compounds inhibit Leishmania arginase (LiARG), highlighting the role of halogenated aromatics in enzyme binding. The target compound’s 2-chlorophenylmethyl group may similarly enhance target affinity .
(b) 1-(2-Chlorophenyl)ethanone
This simpler compound () lacks the indole and sulfonyl groups but demonstrates how 2-chlorophenyl substituents influence physicochemical properties (e.g., boiling point: 245°C; logP: 2.1). The target compound’s larger structure likely reduces volatility and increases logP (>4.5) .
Pharmacological Activity
- Antimicrobial Potential: While direct data for the target compound is unavailable, structural analogues like DMPI/CDFII () and sulfonylated indoles () suggest possible activity against resistant pathogens. The sulfonyl group may enhance binding to bacterial enzymes or membranes.
- Enzyme Inhibition : Chalcones () and indole derivatives () indicate that halogenated aromatic systems are critical for interfering with microbial metabolism.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
